Cas no 488728-06-9 (tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate)
![tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate structure](https://ja.kuujia.com/scimg/cas/488728-06-9x500.png)
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [(3S,4S)-4-ethyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate
- tert-butyl N-[cis-4-ethyl-3-piperidyl]carbamate
- AT16153
- starbld0018485
- cis-3-(Boc-amino)-4-ethylpiperidine
- PS-16034
- E79927
- 488728-06-9
- tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate
-
- インチ: InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
- InChIKey: MPTWTCBZSJENGB-VHSXEESVSA-N
- ほほえんだ: CCC1CCNCC1NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 228.183778013g/mol
- どういたいしつりょう: 228.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-100MG |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 100MG |
¥ 1,729.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-5G |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 5g |
¥ 20,730.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-100mg |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 100mg |
¥1697.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-1g |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 1g |
¥6784.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-1G |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 1g |
¥ 6,910.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-500MG |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 500MG |
¥ 4,606.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-500.0mg |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 500.0mg |
¥4523.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574238-500mg |
Tert-butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate |
488728-06-9 | 98% | 500mg |
¥11060.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574238-1g |
Tert-butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate |
488728-06-9 | 98% | 1g |
¥17275.00 | 2024-05-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX0009-1.0g |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate |
488728-06-9 | 95% | 1.0g |
¥6784.0000 | 2024-08-02 |
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate 関連文献
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamateに関する追加情報
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9): An Overview of Its Structure, Properties, and Applications
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent advancements in its use in drug development.
Chemical Structure and Properties
The chemical structure of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate is defined by its chiral piperidine ring and tert-butyl carbamate group. The piperidine ring is a six-membered heterocyclic amine that plays a crucial role in the compound's biological activity. The tert-butyl carbamate group, on the other hand, serves as a protecting group for the amine functionality, which can be selectively removed under specific conditions to reveal the active amine.
The compound exhibits high stability and solubility in organic solvents, making it suitable for various synthetic transformations. Its chiral nature also imparts enantiomeric purity, which is essential for many pharmaceutical applications where stereoselectivity is critical.
Synthesis and Preparation
The synthesis of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate typically involves several steps to achieve the desired enantiomeric purity. One common approach is to start with a racemic mixture of 4-ethylpiperidine and then resolve it using a chiral resolving agent. The resolved enantiomer is then protected with tert-butyl carbamate to form the final product.
Recent advancements in asymmetric synthesis have also led to more efficient methods for preparing this compound. For example, the use of chiral catalysts in asymmetric hydrogenation reactions has been reported to yield high enantiomeric excess (ee) values, simplifying the overall synthetic process.
Biological Activity and Therapeutic Potential
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate has shown promising biological activity in various preclinical studies. One of its key applications is as an intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
A recent study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a potent inhibitor of monoamine oxidase (MAO). MAO inhibitors are known for their antidepressant and neuroprotective effects, making this finding particularly significant. The study demonstrated that derivatives of tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate exhibited high selectivity and potency against MAO-A and MAO-B isoforms.
Clinical Trials and Future Directions
The therapeutic potential of compounds derived from tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate has led to several ongoing clinical trials. These trials aim to evaluate the safety and efficacy of these compounds in treating various neurological disorders. Preliminary results have been encouraging, with some compounds showing significant improvements in patient outcomes.
In addition to CNS disorders, there is growing interest in exploring the use of these compounds for other therapeutic areas such as pain management and inflammation. Researchers are also investigating the potential synergistic effects when combining these compounds with existing treatments to enhance their therapeutic benefits.
Conclusion
tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate (CAS No. 488728-06-9) is a versatile chiral compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for developing new drugs targeting CNS disorders and other therapeutic areas. Ongoing research and clinical trials continue to uncover new applications and improve our understanding of this important compound.
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